molecular formula C10H9BrO4 B1276438 2-(2-Bromo-4-formylphenoxy)propanoic acid CAS No. 812642-67-4

2-(2-Bromo-4-formylphenoxy)propanoic acid

Cat. No. B1276438
M. Wt: 273.08 g/mol
InChI Key: HOPBEIMHXUNAGU-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2-Bromo-4-formylphenoxy)propanoic acid, is a brominated aromatic compound with potential applications in various chemical syntheses. Brominated aromatic compounds are known for their utility in organic synthesis, often serving as intermediates in the formation of more complex molecules. The presence of the bromine atom makes these compounds amenable to further functionalization through various chemical reactions .

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through different routes. For instance, 2-bromophenol can be decomposed in NaOH solution at high temperatures, leading to debromination and the formation of various aliphatic and aromatic compounds . Another approach involves the Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenones, highlighting the versatility of brominated intermediates in complex syntheses . Additionally, 2-bromomethyl-3-aryl-2-propenoic acids have been synthesized from Baylis–Hillman adducts, demonstrating the synthetic utility of brominated motifs . These methods underscore the potential pathways through which 2-(2-Bromo-4-formylphenoxy)propanoic acid could be synthesized.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the influence of the bromine atom on the geometry of the molecule. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted, indicating the electron-withdrawing nature of the bromine atom . This structural information is crucial for understanding the reactivity and interaction of such compounds in chemical reactions.

Chemical Reactions Analysis

Brominated aromatic compounds participate in a variety of chemical reactions. The presence of the bromine atom allows for regioselective bromination, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid . Moreover, the reactivity of these compounds can lead to the formation of different types of products depending on the reaction conditions, such as indenones, indanones, and naphthalene derivatives . The ability to undergo cyclo-oligomerization also demonstrates the chemical versatility of brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom and other substituents. For instance, the electron-withdrawing nature of bromine affects the bond angles around the substituents, as observed in the molecular structure analysis . Additionally, these compounds can exhibit significant radical-scavenging activity, as demonstrated by natural bromophenols isolated from marine red algae, which suggests potential applications in antioxidant therapies . The solubility, melting point, and other physical properties would be determined by the specific functional groups present in the molecule.

Scientific Research Applications

1. Synthesis of Heterobifunctionalized Polymers

A study by Sane et al. (2013) explored the synthesis of α,α′-heterobifunctionalized poly(ε-caprolactones) and poly(methyl methacrylates) containing aldehyde and allyloxy functional groups. These polymers were derived from initiators including 2-bromo-2-methyl propanoate. The functional groups on these polymers were confirmed through 1H NMR spectroscopy and demonstrated controlled polymerization behavior, suggesting potential applications in polymer science (Sane et al., 2013).

2. Phytotoxic and Mutagenic Effects Study

Jităreanu et al. (2013) assessed the phytotoxic and genotoxic effects of various cinnamic acid derivatives, including 2,3-dibromo-3-phenyl-propanoic acid, on wheat (Triticum aestivum). The study revealed slight inhibition in plantlet growth and a decrease in total polyphenol content, indicating the compound's potential impact on plant growth and metabolism (Jităreanu et al., 2013).

3. Bromophenol Derivatives Study

Research by Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides. These compounds, including 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid, were investigated for their potential activity against human cancer cell lines and microorganisms, although they were found inactive in these tests (Zhao et al., 2004).

4. Chemical Elaboration for Polybenzoxazine

A study by Trejo-Machin et al. (2017) explored the use of 3-(4-hydroxyphenyl)propanoic acid as a renewable building block for enhancing reactivity towards benzoxazine ring formation. This research could suggest potential applications of 2-(2-Bromo-4-formylphenoxy)propanoic acid derivatives in the field of sustainable material science (Trejo-Machin et al., 2017).

5. Analytical Method Development for Herbicide Detection

Seebunrueng et al. (2020) developed a green supramolecular solvent-based liquid phase microextraction method for the determination of phenoxy acid herbicides, including 2-(2,4-dichlorophenoxy)propanoic acid. This demonstrates the relevance of studying 2-(2-Bromo-4-formylphenoxy)propanoic acid analogs in developing analytical methods for environmental monitoring (Seebunrueng et al., 2020).

properties

IUPAC Name

2-(2-bromo-4-formylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-6(10(13)14)15-9-3-2-7(5-12)4-8(9)11/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPBEIMHXUNAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407302
Record name 2-(2-bromo-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-formylphenoxy)propanoic acid

CAS RN

812642-67-4
Record name 2-(2-Bromo-4-formylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=812642-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromo-4-formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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